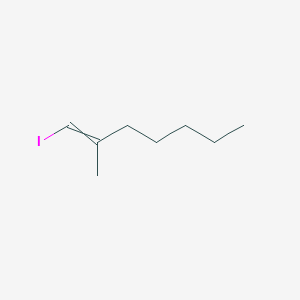

1-Iodo-2-methylhept-1-ene

Description

Structure

3D Structure

Properties

CAS No. |

71570-23-5 |

|---|---|

Molecular Formula |

C8H15I |

Molecular Weight |

238.11 g/mol |

IUPAC Name |

1-iodo-2-methylhept-1-ene |

InChI |

InChI=1S/C8H15I/c1-3-4-5-6-8(2)7-9/h7H,3-6H2,1-2H3 |

InChI Key |

JESWHWGMIPMAAA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=CI)C |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 1 Iodo 2 Methylhept 1 Ene

Elucidation of Reaction Pathways in Iodoalkene Formation

The synthesis of vinyl iodides such as 1-iodo-2-methylhept-1-ene can be achieved through various methods, primarily involving the hydrohalogenation of alkynes. The specific pathway, whether radical or ionic, dictates the regioselectivity and stereoselectivity of the product.

The formation of this compound from an appropriate alkyne via a radical mechanism typically involves the addition of hydrogen iodide (HI) in the presence of a radical initiator or under conditions that promote radical formation, such as UV light. This process is characterized by its anti-Markovnikov regioselectivity.

The mechanism proceeds through a radical chain reaction:

Initiation: A radical initiator generates an initial radical species. In the case of hydrobromination, light can be used to generate bromine radicals from a trace amount of Br2. youtube.com

Propagation (Step 1): A halogen radical (X•) adds to the alkyne's triple bond. This addition occurs at the less substituted carbon atom, leading to the formation of a more stable, more substituted vinyl radical intermediate. youtube.com For the synthesis of this compound, the iodine radical would add to the terminal carbon of 2-methylhept-1-yne.

Propagation (Step 2): The resulting vinyl radical abstracts a hydrogen atom from a molecule of HI, forming the this compound product and regenerating an iodine radical, which continues the chain. youtube.com

This radical pathway results in the halogen adding to the less substituted carbon, a hallmark of anti-Markovnikov addition. pearson.com Due to the nature of the radical intermediates, a mixture of (E) and (Z) stereoisomers is often expected, with the trans (E) isomer typically predominating due to steric factors. youtube.com

Table 1: Comparison of Radical vs. Ionic Hydrohalogenation of Alkynes

| Feature | Radical Hydrohalogenation | Ionic (Markovnikov) Hydrohalogenation |

| Reagents | HX with radical initiator (e.g., peroxides, light) | HX in a polar solvent |

| Intermediate | Vinyl radical | Vinyl carbocation masterorganicchemistry.com |

| Regioselectivity | Anti-Markovnikov (Halogen on less substituted carbon) youtube.com | Markovnikov (Halogen on more substituted carbon) pearson.commasterorganicchemistry.com |

| Carbocation Rearrangement | Not applicable | Vinyl carbocations are unstable and generally do not rearrange pearson.com |

The stereochemistry of reactions involving this compound is fundamental to its synthetic utility. This includes its formation via iodination and its subsequent nucleophilic substitution reactions.

Iodination Reactions: The direct addition of iodine (I₂) to an alkyne is a common method for producing diiodoalkenes. The mechanism is believed to proceed through a bridged "iodonium" ion intermediate, similar to the bromination of alkenes. masterorganicchemistry.com The nucleophilic attack by an iodide ion on this bridged intermediate occurs from the anti-face, resulting in a trans (or anti-addition) product. masterorganicchemistry.com

Substitution Reactions: Nucleophilic substitution at a vinylic sp²-hybridized carbon, as in this compound, is generally more difficult than at an aliphatic sp³-hybridized carbon. libretexts.org However, when such reactions do occur, their stereochemical outcome depends on the mechanism.

Inversion of Configuration: This outcome is characteristic of a bimolecular nucleophilic substitution (SN2) reaction. In this single-step mechanism, the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack). libretexts.orgyoutube.com This causes the molecule's stereochemistry to invert, much like an umbrella turning inside out. libretexts.orgyoutube.com For an SN2 reaction at a stereocenter, an (R) configuration will become (S), and vice versa. youtube.com

Retention of Configuration: This occurs when the nucleophile replaces the leaving group from the same side, preserving the original stereochemical configuration. youtube.com Retention is less common and can occur through several mechanisms. One possibility is a double inversion, where two consecutive SN2 reactions take place, resulting in a net retention of the original stereochemistry. youtube.com Another pathway involves the SN1 mechanism, where the leaving group departs first to form a planar carbocation intermediate. libretexts.orgwikipedia.org The nucleophile can then attack from either face, leading to a mixture of both inversion and retention products, often resulting in racemization. youtube.comyoutube.com

Table 2: Stereochemical Outcomes in Nucleophilic Substitution

| Mechanism | Key Feature | Stereochemical Outcome |

| SN2 | Single-step, backside attack libretexts.org | Inversion of configuration youtube.comyoutube.com |

| SN1 | Two-step, carbocation intermediate wikipedia.org | Racemization (mixture of inversion and retention) youtube.com |

| Double Inversion | Two consecutive SN2 reactions youtube.com | Net retention of configuration youtube.com |

Mechanistic Studies of this compound in Cross-Coupling Reactions

Vinyl iodides like this compound are excellent substrates for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds. acs.orgorganic-chemistry.org Understanding the mechanism of these reactions is key to optimizing conditions and predicting products.

The general catalytic cycle for reactions like Suzuki, Negishi, or Stille coupling involves a Pd(0) catalyst and follows a sequence of three primary steps: nobelprize.org

Oxidative Addition: The vinyl iodide reacts with the Pd(0) complex, which inserts into the carbon-iodine bond. This oxidizes the palladium from the 0 to the +2 state, forming a square planar organopalladium(II) complex.

Transmetalation: An organometallic reagent (e.g., an organoboron in Suzuki coupling or organozinc in Negishi coupling) transfers its organic group to the palladium(II) complex, displacing the iodide. nobelprize.org This assembles both organic coupling partners on the same palladium atom. nobelprize.org

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the complex, forming the final product with a new carbon-carbon bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Oxidative addition is often the rate-determining step of the catalytic cycle. For this compound, this involves the reaction with a coordinatively unsaturated Pd(0) species, typically bearing phosphine (B1218219) ligands. The palladium atom inserts into the C–I bond, forming a Pd(II) intermediate. scispace.com The reactivity of organic halides in this step generally follows the trend R–I > R–Br > R–Cl, making vinyl iodides highly reactive substrates. nih.gov

Kinetic studies have shown that the mechanism can be complex. While often first-order with respect to the palladium complex, some systems, particularly with iodoarenes, have shown evidence for a cooperative mechanism involving two palladium centers, where one Pd(0) center coordinates to the iodine in a halogen bond-like fashion, weakening the C-I bond and facilitating the insertion of a second Pd(0) center. researchgate.net Oxidative addition complexes are crucial catalytic intermediates but can also be stable, isolable compounds that serve as powerful precatalysts. chemrxiv.org

Following oxidative addition, transmetalation occurs, where an organometallic nucleophile (R'-M) transfers its organic group (R') to the arylpalladium(II) halide intermediate ([Ar-Pd(II)-X]). nobelprize.org The efficiency of this step depends on the nature of the metal (M) in the organometallic reagent and any additives.

For instance, in the Suzuki coupling, an organoboron compound is used. The transmetalation step often requires activation by a base. The base reacts with the organoboron reagent to form a more nucleophilic "ate" complex, which then readily transfers its organic group to the palladium center. youtube.com In other reactions, such as the Kumada coupling, more reactive Grignard reagents are used, and the transmetalation can proceed without a base. youtube.com The driving force for this step is often the formation of a stable inorganic salt (e.g., magnesium bromide). youtube.com The transmetalation is a critical step that brings the two coupling partners together on the palladium catalyst before the final bond-forming reductive elimination step. nobelprize.org

Palladium-Catalyzed Cross-Coupling Mechanisms

Reductive Elimination Pathways

Reductive elimination is a fundamental step in many catalytic cycles, responsible for the formation of the final product and the regeneration of the active catalyst. wikipedia.org It involves the formation of a new covalent bond between two ligands attached to a metal center, with a concurrent decrease in the metal's oxidation state. wikipedia.orgnih.gov For reactions involving this compound, the (2-methylhept-1-en-1-yl) group would be one of the ligands participating in this crucial step.

The process is the microscopic reverse of oxidative addition. wikipedia.org Three primary mechanisms are considered for reductive elimination:

Concerted Pathway: This is a common mechanism that proceeds through a nonpolar, three-centered transition state. It results in the retention of stereochemistry at the carbon centers of the eliminating ligands. For a metal complex bearing a (2-methylhept-1-en-1-yl) ligand and another organic group (R), the C-C bond formation would occur in a single, concerted step.

S_N2 Mechanism: This pathway involves the nucleophilic attack of one ligand on the other, leading to an inversion of stereochemistry. This mechanism has been considered for reductive elimination from various metal centers, including Au(III), Pt(IV), and Pd(IV). researchgate.net

Radical Mechanism: In some cases, reductive elimination can proceed through radical intermediates, which typically leads to a loss of stereochemical information. wikipedia.org

Table 1: Comparison of Reductive Elimination (RE) Mechanisms

| Mechanism | Transition State | Stereochemical Outcome | Notes |

|---|---|---|---|

| Concerted | Three-centered, nonpolar | Retention of configuration | Common for many d⁸ and d⁶ metals. |

| S_N2 | Nucleophilic attack | Inversion of configuration | Considered for higher oxidation state metals like Pt(IV) and Au(III). |

| Radical | Radical intermediates | Loss of stereochemistry | Less common but possible under specific conditions. |

Nickel-Catalyzed Cross-Electrophile Coupling Mechanisms

Nickel-catalyzed cross-electrophile coupling has become a powerful method for C–C bond formation, directly joining two different electrophiles, such as this compound and an alkyl halide, using a stoichiometric reductant. wisc.edunih.gov This approach avoids the need for pre-formed organometallic nucleophiles. The mechanism of these reactions is distinct from traditional cross-coupling and is the subject of ongoing investigation. orgsyn.org

A widely accepted general mechanism involves a combination of polar and radical steps: nih.gov

Activation of the Vinyl Iodide: The catalytic cycle often begins with the oxidative addition of the C(sp²)–I bond of this compound to a low-valent nickel(0) complex. This forms a vinylnickel(II) intermediate, (L)NiII(2-methylhept-1-en-1-yl)(I). nih.gov

Formation of the Alkyl Radical: Concurrently, the second electrophile (e.g., an alkyl halide) is converted into an alkyl radical. This can occur through reaction with a reduced nickel species, such as a Ni(I) complex generated in the catalytic cycle. nih.govnih.gov

Radical Capture: The alkyl radical is trapped by the vinylnickel(II) intermediate. This step forms a transient, high-valent diorganonickel(III) species, (L)NiIII(2-methylhept-1-en-1-yl)(Alkyl)(I). orgsyn.orgnih.gov

Reductive Elimination: The Ni(III) intermediate rapidly undergoes reductive elimination to form the final cross-coupled product and a Ni(I) complex. orgsyn.org This step forges the new C(sp²)–C(sp³) bond.

Catalyst Regeneration: The resulting Ni(I) species is then reduced back to the active Ni(0) catalyst by the stoichiometric reductant (e.g., Zn or Mn powder), completing the cycle. nih.gov

Two main mechanistic pathways, the "radical chain" and "sequential reduction" models, have been proposed, differing primarily in the sequence of electrophile activation. nih.govresearchgate.net The precise operative pathway can depend on the specific substrates, ligands, and reaction conditions. nih.gov The selectivity for the cross-coupled product over homocoupled side products is a key challenge, and mechanistic understanding helps in optimizing reaction conditions to favor the desired outcome. nih.govchinesechemsoc.org

Table 2: Key Steps in Nickel-Catalyzed Cross-Electrophile Coupling

| Step | Description | Intermediate Species |

|---|---|---|

| 1. Oxidative Addition | This compound adds to Ni(0). | (L)Ni(II)(Vinyl)(I) |

| 2. Radical Generation | The second electrophile (R-X) forms a radical (R•). | R• |

| 3. Radical Capture | The Ni(II) complex traps the alkyl radical. | (L)Ni(III)(Vinyl)(Alkyl)(I) |

| 4. Reductive Elimination | The desired C-C bond is formed. | Ni(I) species |

| 5. Catalyst Regeneration | The reductant turns over the Ni catalyst. | Ni(0) species |

Gold-Catalyzed Cross-Coupling Mechanistic Insights

While palladium and nickel have dominated cross-coupling chemistry, gold catalysis has emerged as a powerful tool for unique transformations. nih.gov For vinyl iodides like this compound, gold-catalyzed reactions typically proceed through a Au(I)/Au(III) redox cycle, which was once considered challenging to achieve. nih.govrsc.org The development of specific ligands, particularly hemilabile (P,N) ligands, has been crucial in promoting the necessary oxidative addition step. nih.govrsc.org

A plausible mechanism for the gold-catalyzed cross-coupling of this compound with a nucleophile involves the following key steps: nih.govacs.org

Oxidative Addition: A ligand-supported Au(I) complex undergoes oxidative addition with this compound. This is often the rate-determining step and results in the formation of a square planar Au(III) intermediate, with complete retention of the vinyl iodide's stereochemistry. nih.govrsc.org

Ligand Exchange/Transmetalation: The nucleophilic coupling partner (e.g., an alcohol, amine, or organometallic reagent) coordinates to the Au(III) center, often displacing the iodide ligand. chemistryviews.orgacs.org

Reductive Elimination: The two organic ligands on the Au(III) center couple via reductive elimination, forming the final product and regenerating the active Au(I) catalyst. chemistryviews.org This step releases the newly functionalized 2-methylhept-1-ene derivative.

This Au(I)/Au(III) redox pathway has enabled a range of transformations, including alkoxy-carbonylations, C-S bond formations, and hetero-vinylations of alkenols. chemistryviews.orgnih.govacs.org The chemoselectivity of the initial oxidative addition is noteworthy, as vinyl iodides often react faster than aryl iodides, allowing for sequential transformations on multifunctional molecules. nih.gov

Identification and Trapping of Reactive Intermediates

Elucidating reaction mechanisms relies heavily on the detection and characterization of transient intermediates. nih.gov For reactions involving this compound, this involves identifying key organometallic species or short-lived radical intermediates.

In the context of nickel-catalyzed cross-electrophile couplings, the involvement of radical species is a central mechanistic feature. nih.gov A common experimental technique to probe for these intermediates is the use of radical traps, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). acs.org If a radical intermediate is formed from this compound or its coupling partner, it can be intercepted by TEMPO, forming a stable adduct that can be identified, thereby providing evidence for a radical pathway. acs.orgresearchgate.net

In palladium- and gold-catalyzed reactions, the key intermediates are organometallic complexes. While vinyl-gold species can be elusive due to rapid subsequent reactions like protodeauration, careful design of experiments can allow for their observation or trapping. acs.orgbeilstein-journals.org For instance, stoichiometric reactions can be run to isolate and characterize putative intermediates, such as the Au(III) complexes formed after oxidative addition. nih.gov Similarly, vinyl-palladium intermediates, which can be generated from vinyl iodides, can be trapped with various electrophiles, providing insight into the catalytic cycle. nih.govresearchgate.net These experiments, combining synthesis, spectroscopy (e.g., NMR), and sometimes computational studies, are essential for building a complete and accurate picture of the reaction mechanism.

An in-depth spectroscopic analysis is crucial for the unambiguous characterization of organic compounds. For a molecule such as this compound, a combination of advanced analytical techniques is employed to determine its structure, stereochemistry, purity, and molecular formula. This article focuses on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), Infrared (IR) spectroscopy, and X-ray crystallography in the detailed characterization of this compound and its derivatives.

Computational Chemistry and Theoretical Studies on 1 Iodo 2 Methylhept 1 Ene Reactivity

Density Functional Theory (DFT) Calculations for Reaction Energetics and Pathways

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. It is instrumental in determining the energetics of reaction pathways, including the calculation of energies of reactants, products, intermediates, and transition states. For a molecule like 1-iodo-2-methylhept-1-ene, DFT can be employed to map out the potential energy surface for various reactions, such as electrophilic additions to the double bond or nucleophilic substitution at the vinylic carbon.

By calculating the change in Gibbs free energy (ΔG) for a proposed reaction, DFT can predict its thermodynamic feasibility. A negative ΔG suggests a spontaneous reaction, while a positive value indicates a non-spontaneous process under standard conditions. Furthermore, by locating the transition state and calculating the activation energy (Ea), the kinetic feasibility of a reaction can be assessed.

Illustrative DFT Data for a Hypothetical Reaction:

Consider the hydrohalogenation of this compound with HBr. DFT calculations could provide the following hypothetical energetic data:

| Species | Enthalpy (kcal/mol) | Gibbs Free Energy (kcal/mol) |

| This compound + HBr (Reactants) | 0.0 (Reference) | 0.0 (Reference) |

| Carbocation Intermediate (Markovnikov) | +5.2 | +7.5 |

| Carbocation Intermediate (Anti-Markovnikov) | +15.8 | +18.1 |

| Transition State 1 (Markovnikov Pathway) | +12.5 | +15.0 |

| Transition State 2 (Anti-Markovnikov Pathway) | +25.0 | +27.8 |

| Product (Markovnikov Adduct) | -10.3 | -8.1 |

| Product (Anti-Markovnikov Adduct) | -1.5 | +1.2 |

Note: This data is illustrative and intended to represent typical outputs of DFT calculations.

From this hypothetical data, one could conclude that the Markovnikov pathway is both kinetically and thermodynamically favored, leading to the preferential formation of the corresponding adduct.

Theoretical Modeling of Transition States and Key Intermediates

A critical aspect of understanding reaction mechanisms is the characterization of transition states and intermediates. Transition states are high-energy, transient structures that exist at the peak of the reaction energy profile, while intermediates are metastable species that reside in local energy minima along the reaction coordinate.

For this compound, computational modeling can elucidate the geometry and electronic properties of these fleeting species. For instance, in an SN1-type reaction, the structure of the resulting vinyl cation intermediate can be optimized to understand its stability and charge distribution. In a concerted reaction, such as a Diels-Alder cycloaddition, the geometry of the transition state reveals the synchronous or asynchronous nature of bond formation.

Techniques such as vibrational frequency analysis are used to confirm the nature of these stationary points on the potential energy surface. A transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate, while intermediates, like reactants and products, have all real (positive) vibrational frequencies.

Prediction of Regioselectivity and Stereoselectivity through Computational Approaches

Many reactions involving unsymmetrical alkenes like this compound can yield multiple regioisomers or stereoisomers. Computational chemistry offers powerful tools to predict the selectivity of such reactions. dergipark.org.tr

Regioselectivity: The preference for one direction of bond-making over another is known as regioselectivity. For example, in the addition of an electrophile to the double bond of this compound, the electrophile could add to either C1 or C2. By calculating the activation energies for the two possible pathways leading to the different carbocation intermediates, the preferred site of attack can be determined. The pathway with the lower activation energy will be kinetically favored, thus predicting the major regioisomer. masterorganicchemistry.com

Stereoselectivity: The preferential formation of one stereoisomer over another is termed stereoselectivity. Computational modeling can predict stereochemical outcomes by comparing the energies of diastereomeric transition states. For instance, in a reaction creating a new chiral center, the transition states leading to the (R) and (S) enantiomers can be modeled. The difference in their activation energies will determine the enantiomeric excess.

Illustrative Example of Regioselectivity Prediction:

For the addition of an electrophile (E+) to this compound, the relative energies of the transition states leading to the two possible carbocation intermediates would be calculated:

| Pathway | Transition State Energy (kcal/mol) | Predicted Outcome |

| Attack at C1 | 22.5 | Minor Product |

| Attack at C2 | 15.2 | Major Product |

Note: This data is hypothetical and for illustrative purposes.

Electronic Structure Analysis and Elucidation of Reactivity Descriptors

The reactivity of a molecule is fundamentally governed by its electronic structure. Computational analysis can provide a wealth of information about the distribution of electrons and identify regions of the molecule that are susceptible to attack.

Molecular Orbitals: Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The HOMO represents the region from which the molecule is most likely to donate electrons (nucleophilic character), while the LUMO indicates the region most likely to accept electrons (electrophilic character). For this compound, the HOMO is expected to be localized on the C=C double bond, indicating its susceptibility to electrophilic attack. The LUMO may have significant contributions from the C-I antibonding orbital (σ*), suggesting a potential site for nucleophilic attack.

Electrostatic Potential (ESP) Maps: ESP maps provide a visual representation of the charge distribution in a molecule. Red regions indicate areas of high electron density (negative potential), which are attractive to electrophiles, while blue regions denote areas of low electron density (positive potential), which are susceptible to nucleophilic attack.

Reactivity Descriptors: DFT can be used to calculate various reactivity indices that quantify the reactivity of different sites within a molecule. mdpi.com These include:

Fukui Functions: These indicate the change in electron density at a particular point in the molecule when an electron is added or removed, thus identifying the most electrophilic and nucleophilic sites.

Local Softness and Hardness: These concepts from conceptual DFT help in predicting the reactivity based on the Hard and Soft Acids and Bases (HSAB) principle.

By analyzing these descriptors for this compound, a detailed picture of its chemical reactivity can be constructed, guiding the prediction of its behavior in various chemical transformations.

Synthetic Applications and Chemical Transformations of 1 Iodo 2 Methylhept 1 Ene

Utility as a Versatile Building Block in Complex Organic Molecule Synthesis

The structure of 1-iodo-2-methylhept-1-ene makes it an attractive intermediate for the introduction of a substituted heptene moiety into larger, more complex molecules, which is a common strategy in the total synthesis of natural products and the development of novel pharmaceuticals. Cross-coupling reactions provide a powerful and convergent method for forming new carbon-carbon bonds, and vinyl iodides are often preferred substrates due to their optimal balance of reactivity and stability. The stereochemistry of the double bond in this compound would be critical in synthetic applications, as many palladium- and nickel-catalyzed cross-coupling reactions are known to proceed with retention of configuration at the sp² carbon center.

Cross-Coupling Reactions for C-C Bond Formation

The carbon-iodine bond in this compound is susceptible to oxidative addition to low-valent transition metal catalysts, typically palladium(0) or nickel(0), which is the initial step in most cross-coupling catalytic cycles. The subsequent steps of transmetalation and reductive elimination would then lead to the formation of a new carbon-carbon bond.

Suzuki-Miyaura Coupling with Organoboron Reagents

The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds, valued for its mild reaction conditions and the low toxicity of the boron-containing byproducts. In a typical Suzuki-Miyaura reaction, a vinyl iodide like this compound would be reacted with an organoboronic acid or ester in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent would be crucial to achieve high yields, especially given the potential for steric hindrance from the methyl group.

Table 1: Hypothetical Suzuki-Miyaura Coupling of this compound (Note: This table is illustrative and based on general knowledge of Suzuki-Miyaura reactions, as specific data for this compound is not available.)

| Entry | Organoboron Reagent | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/H₂O | 80 | Not Reported |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane | 100 | Not Reported |

Negishi Coupling with Organozinc Reagents

Negishi coupling involves the reaction of an organic halide with an organozinc reagent, catalyzed by a nickel or palladium complex. nih.gov Organozinc reagents are known for their high reactivity, which can often overcome the challenges posed by sterically demanding substrates. nih.gov A potential advantage of using Negishi coupling with this compound would be the ability to employ a wide range of organozinc partners, including alkyl, aryl, and vinyl zinc species, under relatively mild conditions.

Sonogashira Coupling with Terminal Alkynes

The Sonogashira coupling is a powerful method for the formation of a C(sp²)-C(sp) bond, reacting a vinyl halide with a terminal alkyne. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The coupling of this compound with various terminal alkynes would provide access to a range of conjugated enynes, which are valuable intermediates in organic synthesis. The reactivity of vinyl iodides in Sonogashira couplings is generally high. wikipedia.org

Heck-Mizoroki Reactions with Alkenes

The Heck-Mizoroki reaction forms a new C-C bond by coupling an organic halide with an alkene in the presence of a palladium catalyst and a base. chemsynthesis.comnih.gov The reaction of this compound with an alkene could lead to the formation of a more complex diene structure. The regioselectivity and stereoselectivity of the Heck reaction can be influenced by the choice of catalyst, ligands, and reaction conditions.

Kumada Cross-Coupling with Grignard Reagents

The Kumada coupling utilizes a Grignard reagent as the organometallic partner and is typically catalyzed by nickel or palladium complexes. organic-chemistry.orgwikipedia.org This reaction is known for its high reactivity, although the functional group tolerance can be limited due to the basicity and nucleophilicity of the Grignard reagent. For a substrate like this compound, a Kumada coupling could be an efficient method for introducing alkyl or aryl groups. wikipedia.org Nickel catalysts are often effective for coupling with vinyl halides. organic-chemistry.org

Hiyama-Type Coupling with Organosilicon Reagents

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organosilicon compound and an organic halide. wikipedia.orgorganic-chemistry.org For a substrate like this compound, this reaction would offer a powerful method for introducing a variety of organic groups at the C1 position, replacing the iodine atom.

The general transformation involves the reaction of the vinyl iodide with an organosilane in the presence of a palladium catalyst and a fluoride source, typically a fluoride salt like tetrabutylammonium fluoride (TBAF). The fluoride ion activates the organosilane, making the silicon center hypervalent and facilitating the transmetalation step in the catalytic cycle. organic-chemistry.org

General Reaction Scheme:

R-Si(R')3 + I-C(CH3)=CH(C5H11) R-C(CH3)=CH(C5H11) + I-Si(R')3

Catalyst: Pd(PPh3)4, Pd2(dba)3 with a suitable ligand

Activator: TBAF, TASF

Solvent: THF, Dioxane

The reaction is known for its tolerance of various functional groups and the use of organosilicon reagents, which are generally stable, less toxic, and more environmentally benign compared to other organometallic reagents used in similar cross-coupling reactions. nih.gov The stereochemistry of the double bond in this compound is expected to be retained in the coupled product.

| Organosilicon Reagent (R-SiR'3) | Expected Product | Potential Catalyst System | Activator |

|---|---|---|---|

| Vinyltrimethoxysilane | 2-Methyl-1-vinylhept-1-ene | Pd(OAc)2/SPhos | TBAF |

| Phenyltrimethoxysilane | 2-Methyl-1-phenylhept-1-ene | Pd(PPh3)4 | TBAF |

| Allyltrimethoxysilane | 1-Allyl-2-methylhept-1-ene | PdCl2(dppf) | TASF |

Participation in Cyclization Reactions (e.g., Pauson-Khand-type)

The Pauson-Khand reaction is a formal [2+2+1] cycloaddition that involves an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex, to form an α,β-cyclopentenone. wikipedia.org While the vinyl iodide moiety of this compound does not directly participate as the alkene component in the cycloaddition, a synthetic precursor to it, or a derivative, could be designed to contain both an alkene and an alkyne functionality, making it suitable for an intramolecular Pauson-Khand reaction.

For instance, if this compound were coupled with a terminal alkyne (e.g., via Sonogashira coupling) and the resulting enyne was tethered to another alkene, the stage would be set for an intramolecular Pauson-Khand reaction to construct a complex bicyclic system.

The reaction generally proceeds with high stereoselectivity, and the choice of metal catalyst (cobalt, rhodium, iridium) can influence the reaction conditions and efficiency. wikipedia.orgnih.gov

Illustrative Intramolecular Pauson-Khand Reaction Pathway:

Functionalization: Couple this compound with a suitable bifunctional molecule containing a terminal alkyne and a tethered alkene.

Cyclization: Subject the resulting enyne-alkene to Pauson-Khand conditions.

| Reactant Type | Catalyst | Product Type | Key Features |

|---|---|---|---|

| Enyne | Co2(CO)8 | Bicyclic cyclopentenone | High stereoselectivity |

| Enyne | [Rh(COD)Cl]2 | Bicyclic cyclopentenone | Milder reaction conditions |

Functional Group Interconversions and Advanced Derivatization

The vinyl iodide functionality in this compound is a versatile handle for a wide array of functional group interconversions and advanced derivatizations, primarily through metal-catalyzed cross-coupling reactions and metal-halogen exchange.

Cross-Coupling Reactions: Beyond the Hiyama coupling, this compound is an excellent substrate for other palladium-catalyzed cross-coupling reactions. nih.gov

Suzuki Coupling: Reaction with an organoboron reagent (boronic acid or ester) to form a new carbon-carbon bond.

Stille Coupling: Reaction with an organotin reagent.

Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl group. nih.gov

Heck Coupling: Reaction with an alkene to form a substituted alkene.

Negishi Coupling: Reaction with an organozinc reagent.

These reactions provide access to a diverse range of derivatives where the iodine atom is replaced by aryl, vinyl, alkyl, or alkynyl substituents.

Metal-Halogen Exchange: Treatment of this compound with an organolithium reagent (e.g., n-butyllithium or t-butyllithium) at low temperatures would lead to a vinyllithium species via metal-halogen exchange. This highly reactive intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups.

Illustrative Derivatizations:

| Reaction Type | Reagent | Intermediate/Product | Introduced Functional Group |

|---|---|---|---|

| Lithium-Iodine Exchange | t-BuLi | Vinyllithium | Nucleophilic vinyl carbon |

| Quenching with CO2 | CO2, then H+ | α,β-Unsaturated carboxylic acid | -COOH |

| Quenching with DMF | DMF, then H+ | α,β-Unsaturated aldehyde | -CHO |

| Quenching with an Aldehyde | R-CHO, then H+ | Allylic alcohol | -CH(OH)R |

These transformations highlight the synthetic utility of this compound as a building block in organic synthesis, allowing for the construction of more complex molecular architectures.

Green Chemistry Principles in the Synthesis and Application of Vinylic Iodides

Development of Sustainable Methodologies for Iodination Reactions

Traditional iodination methods often involve harsh reagents and produce significant waste. In response, research has focused on developing more sustainable methodologies. One of the most straightforward and atom-economical methods for the synthesis of vinylic iodides is the hydroiodination of alkynes. In the case of 1-Iodo-2-methylhept-1-ene, this would involve the addition of hydrogen iodide (HI) to 2-methylhept-1-yne.

Recent advancements have aimed at making this process greener. This includes the use of molecular iodine (I₂) under mild conditions, which is a more environmentally benign iodinating agent compared to many traditional alternatives. For instance, the Barton vinyl iodide synthesis allows for the conversion of hydrazones into vinyl iodides using molecular iodine under gentle conditions. chem-station.com

Furthermore, catalyst-free and solvent-free hydroboration of alkynes has been demonstrated, which can be a step towards the synthesis of vinylic iodides. researchgate.netrsc.org These methods, which often rely on thermal activation, eliminate the need for metal catalysts and organic solvents, thereby reducing waste and potential environmental contamination. researchgate.net Another approach involves the trans-selective oxyiodination of alkynes using N-iodo reagents without a catalyst, offering a direct route to functionalized vinyl iodides. mdpi.com

The table below summarizes some sustainable approaches to iodination relevant to the synthesis of vinylic iodides.

| Method | Key Features | Advantages |

| Direct Hydroiodination of Alkynes | Addition of HI across the triple bond. | High atom economy. |

| Barton Vinyl Iodide Synthesis | Conversion of hydrazones using I₂. chem-station.com | Mild reaction conditions. chem-station.com |

| Catalyst- and Solvent-Free Hydroboration | Thermal activation for hydroboration. researchgate.netrsc.org | Avoids metal catalysts and organic solvents. researchgate.net |

| Catalyst-Free Oxyiodination | Use of N-iodo reagents. mdpi.com | Direct functionalization. mdpi.com |

Implementation of Catalytic Approaches for Waste Minimization

Catalysis is a cornerstone of green chemistry, aiming to reduce waste by enabling reactions with high selectivity and efficiency, often under milder conditions. In the synthesis of vinylic iodides, catalytic approaches are being explored to minimize the formation of byproducts and allow for the use of less stoichiometric reagents.

Palladium-catalyzed cross-coupling reactions, such as the Heck-Cassar-Sonogashira reaction, are powerful tools for forming carbon-carbon bonds and are relevant to the application of vinylic iodides. researchgate.netnih.gov The development of recyclable palladium catalysts and the use of green solvents in these reactions significantly reduce waste. researchgate.netnih.gov For instance, using a green solvent/base mixture like N-hydroxyethylpyrrolidone (HEP)/water/N,N,N′,N′-tetramethyl guanidine (B92328) (TMG) with sulfonated phosphine (B1218219) ligands allows for the recycling of the palladium catalyst with high yields and fast conversions. researchgate.net

Rhodium-catalyzed anti-Markovnikov hydroiodination of terminal alkynes is another significant development. nih.gov This method allows for the selective synthesis of linear vinyl iodides, which can be challenging to obtain otherwise, and it employs aliphatic iodides as HI surrogates in a shuttle process, which can contribute to waste reduction. nih.gov Copper-catalyzed reactions also present a milder and often more cost-effective alternative for the synthesis of vinyl iodides from vinyl bromides. organic-chemistry.org

The following table highlights some catalytic approaches that contribute to waste minimization in the synthesis and application of vinylic iodides.

| Catalytic System | Reaction Type | Contribution to Waste Minimization |

| Recyclable Palladium Catalysts | Heck-Cassar-Sonogashira Cross-Coupling researchgate.netnih.gov | Catalyst can be recovered and reused; reduces metal waste. researchgate.net |

| Rhodium Catalysts | Anti-Markovnikov Hydroiodination nih.gov | High selectivity reduces byproducts; uses HI surrogates. nih.gov |

| Copper Catalysts | Halide Exchange (Vinyl Bromide to Vinyl Iodide) organic-chemistry.org | Milder reaction conditions; less toxic metal compared to some alternatives. organic-chemistry.org |

Use of Environmentally Benign Solvents and Reagents

The choice of solvents and reagents is critical in green chemistry. Traditional organic solvents are often volatile, toxic, and difficult to dispose of. Consequently, there is a strong push towards the use of environmentally benign alternatives.

Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. Several iodination reactions have been successfully carried out in water. organic-chemistry.org For example, the stereospecific diiodination of alkynes using ammonium (B1175870) persulfate as an oxidant and iodide as the iodine source proceeds efficiently in water. organic-chemistry.org

Solvent-free reactions represent an even greener approach, as they eliminate the solvent altogether, leading to a significant reduction in waste. researchgate.netrsc.org Catalyst-free and solvent-free hydroboration and hydrophosphination of alkynes have been reported, showcasing the potential for conducting reactions in a more sustainable manner. researchgate.netrsc.orgrsc.org

In addition to greener solvents, the use of more benign reagents is also crucial. Molecular iodine (I₂), when used in catalytic amounts or with a green oxidant like hydrogen peroxide, is a more sustainable choice than many other iodinating agents. chem-station.com The use of N-halosuccinimides in the presence of a catalyst like triethylamine (B128534) for the synthesis of vinyl halides is another example of employing more manageable reagents. organic-chemistry.org

The table below provides examples of environmentally benign solvents and reagents used in the synthesis of vinylic iodides.

| Solvent/Reagent | Example Application | Environmental Benefit |

| Water | Stereospecific diiodination of alkynes. organic-chemistry.org | Non-toxic, readily available, non-flammable. |

| Solvent-Free Conditions | Hydroboration and hydrophosphination of alkynes. researchgate.netrsc.org | Eliminates solvent waste. researchgate.netrsc.org |

| Molecular Iodine (I₂) | Barton vinyl iodide synthesis. chem-station.com | Less hazardous than many other iodinating agents. |

| Hydrogen Peroxide (H₂O₂) (as an oxidant) | Used with a catalyst for iodination. | Produces water as a byproduct. |

| N-halosuccinimides | Hunsdiecker-type reactions. organic-chemistry.org | More manageable and often less corrosive than other halogen sources. organic-chemistry.org |

Considerations of Atom Economy and Overall Reaction Efficiency

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. Addition reactions, by their nature, are highly atom-economical.

The synthesis of this compound via the hydroiodination of 2-methylhept-1-yne is an excellent example of a reaction with 100% theoretical atom economy. In this reaction, all the atoms of the reactants (2-methylhept-1-yne and hydrogen iodide) are incorporated into the final product.

Calculation of Atom Economy for the Synthesis of this compound:

Reactants:

2-methylhept-1-yne (C₈H₁₄): Molecular Weight ≈ 110.20 g/mol

Hydrogen Iodide (HI): Molecular Weight ≈ 127.91 g/mol

Product:

this compound (C₈H₁₅I): Molecular Weight ≈ 238.11 g/mol

Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Percent Atom Economy = (238.11 / (110.20 + 127.91)) x 100 = (238.11 / 238.11) x 100 = 100%

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.